N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is an organic compound with a complex structure that includes a thiazole ring, a phenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Attachment of the 2-methoxyethyl Group: The final step involves the alkylation of the amide nitrogen with 2-methoxyethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nitric acid, bromine, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives of the thiazole or phenyl ring.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted phenyl derivatives with nitro or halogen groups.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring, which is known for its bioactive potential. Research into its biological effects could lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The carboxamide group is a common motif in many drugs, and modifications to the thiazole and phenyl groups could enhance biological activity and selectivity.
Industry
In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring could participate in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: Unique due to the presence of the 2-methoxyethyl group.
4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the 2-methoxyethyl group, potentially altering its solubility and reactivity.
N-(2-hydroxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: Contains a hydroxyl group instead of a methoxy group, which could affect its hydrogen bonding capability and biological activity.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The 2-methoxyethyl group enhances its solubility in organic solvents and may influence its biological activity by affecting its interaction with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-12(13(17)15-8-9-18-2)19-14(16-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,15,17) |
InChI Key |
CNNIGTSLOIHNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC |
Origin of Product |
United States |
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